Cas no 95-15-8 (Thianaftene)

    Benzothiophene(Thianaphthene)It's an organic chemical,The molecular formula isC8H6S,White foliar crystals.Naphthalene like smell.Industrially  Mainly extracted from crude naphthalene.Also availablestyrene orethylbenzeneSynthesized with hydrogen sulfide or synthesized fromthiophenePrepared by condensation with benzene ring.Mainly used in the manufacture of drugs and thioindigo.
Thianaftene structure
Thianaftene structure
Thianaftene
95-15-8
C8H6S
134.198240756989
MFCD00005864
34780
24861944

Thianaftene Properties

Names and Identifiers

    • Thianaphthene
    • 1-Benzothiophene
    • Thionaphthene
    • benzo(b)thiophene
    • thionaphthen
    • Benzo[b]thiophene
    • 1-BENZOTHIOPHEN
    • Benzothiophene
    • 1-Thiaindene
    • BBT
    • benzothiofuran
    • Benzothiophen
    • BZT
    • Thianaphtene
    • thianaphthalene
    • Thianaphthen
    • Thianapthene
    • 2,3-Benzothiophene
    • NSC 47196
    • 11095-43-5
    • NSC-47196
    • NSC47196
    • 1Thiaindene
    • EINECS 202-395-7
    • MFCD00005864
    • UNII-073790YQ2G
    • A845195
    • Thianaphthene, 95%
    • benzo[b]-thiophene
    • CHEBI:35858
    • NS00020042
    • CS-D1193
    • BDBM50167948
    • Q-100899
    • F0001-2267
    • B0093
    • AI3-15523
    • STK053859
    • hydrobenzothiophene
    • CHEBI:35857
    • 1Benzothiophene
    • DTXCID9031276
    • 13730-27-3
    • Benzothiophene-5-D
    • SY246286
    • BENZOTHIOPHENE
    • EN300-36787
    • 95-15-8
    • MFCD31699976
    • 1-benzothiophen
    • THIANAPHTHENE [MI]
    • CHEMBL87112
    • AKOS005258172
    • Thianaftene
    • BENZO(B)THIOPHENE
    • SCHEMBL7023
    • BIDD:GT0845
    • 073790YQ2G
    • C8H6S
    • GEO-00284
    • PS-5775
    • Q419709
    • Thianaphthene, 98%
    • DTXSID2052736
    • Z370711590
    • 2,3Benzothiophene
    • +Expand
    • MFCD00005864
    • FCEHBMOGCRZNNI-UHFFFAOYSA-N
    • 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
    • S1C2C(=CC=CC=2)C=C1
    • 80580

Computed Properties

  • 134.01900
  • 0
  • 0
  • 0
  • 134.019021
  • 0
  • 9
  • 101
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.1
  • nothing
  • 0
  • 28.2
  • 134.20

Experimental Properties

  • 2.90130
  • 28.24000
  • 9303
  • 1.6332 (estimate)
  • Insoluble
  • 221-222 °C(lit.)
  • 30-33 °C (lit.)
  • 0.24 mmHg
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • 0.13g/l
  • White foliar crystals
  • Soluble in ethanol, ether, acetone and general organic solvents, insoluble in water. It dissolves in concentrated sulfuric acid and turns cherry red. It disappears after heating.
  • 1.149 g/mL at 25 °C(lit.)

Thianaftene Security Information

  • GHS07 GHS07 GHS09 GHS09
  • 3
  • S22; S24/25; S36; S26
  • III
  • R22
  • Xn Xn
  • UN3077
  • H302,H411
  • P273
  • warning
  • Inert atmosphere,Room Temperature
  • III
  • 22-51/53
  • Warning
  • Yes
  • 9

Thianaftene Customs Data

  • 29349990
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thianaftene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034YI-5g
Benzo[b]Thiophene
95-15-8 95%
5g
$33.00 2024-04-19
A2B Chem LLC
AB45594-5g
Benzothiophene
95-15-8 98%
5g
$5.00 2024-07-18
Aaron
AR00356U-1g
Benzo[b]Thiophene
95-15-8 95%
1g
$4.00 2024-07-18
Ambeed
A303896-5g
Thianaphthene
95-15-8 98%
5g
$6.0 2024-07-18
Oakwood
003497-1g
Thianaphthene
95-15-8 98%
1g
$10.00 2024-07-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23236-5g
Thianaphthene
95-15-8 98%
5g
¥28.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047208-10g
Benzo[b]thiophene
95-15-8 98%
10g
¥51.00 2024-04-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004447-5g
Thianaphthene
95-15-8 ≥98%
5g
¥28.00 2024-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004907-100g
Thianaftene
95-15-8 97%
100g
¥437 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0093-5G
Benzo[b]thiophene
95-15-8 >97.0%(GC)
5g
¥160.00 2024-04-15

Thianaftene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ;  1 h, 90 °C
Reference
Gold-Catalyzed Proto- and Deuterodeboronation
Barker, Graeme; Webster, Stacey; Johnson, David G.; Curley, Rachel; Andrews, Matthew; et al, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes
Kitamura, Tsugio; Kobayashi, Shinjiro; Taniguchi, Hiroshi, Chemistry Letters, 1988, (10), 1637-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ;  12 h, 1 atm, 80 °C
Reference
Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex
Jheng, Nai-Yuan; Ishizaka, Yusuke; Naganawa, Yuki ; Minami, Yasunori ; Sekiguchi, Akira; et al, ACS Catalysis, 2022, 12(4), 2320-2329

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1 h, 130 °C
Reference
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes
Masuya, Yoshihiro; Tobisu, Mamoru; Chatani, Naoto, Organic Letters, 2016, 18(17), 4312-4315

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Titania Solvents: 1,4-Dioxane ;  1 h, 1 atm, 100 °C
Reference
Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ;  1 h, 1 atm, 100 °C
Reference
Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts
Mitsudome, Takato; Takahashi, Yusuke; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Angewandte Chemie, 2014, 53(32), 8348-8351

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ;  10 h, 60 °C
Reference
Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions
Deng, Jiazhu; Xue, Teng; Wu, Haihong; Wu, Peng, New Journal of Chemistry, 2022, 46(25), 12169-12176

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
Reference
A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen
Leonard, David K. ; Ryabchuk, Pavel ; Anwar, Muhammad ; Dastgir, Sarim ; Junge, Kathrin ; et al, ChemSusChem, 2022, 15(5),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ;  8 h, 65 °C
Reference
NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles
Chelucci, Giorgio; Figus, Susanna, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light
Gao, Li; Chang, Bin; Qiu, Wenzhao; Wang, Lele; Fu, Xianzhi; et al, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  0.5 h, rt
Reference
Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms
Chelucci, Giorgio; Baldino, Salvatore; Ruiu, Andrea, Journal of Organic Chemistry, 2012, 77(21), 9921-9925

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide ,  Water Catalysts: Cobalt dibromide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates
Li, Ninglin; Xiong, Fuqiang; Gao, Ke, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Chitosan Solvents: Methanol ,  Water ;  48 h, 30 bar, 120 °C
Reference
A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides
Sahoo, Basudev; Surkus, Annette-Enrica; Pohl, Marga-Martina; Radnik, Joerg; Schneider, Matthias; et al, Angewandte Chemie, 2017, 56(37), 11242-11247

Synthetic Circuit 14

Reaction Conditions
Reference
High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol
Sukhomazova, E. N.; Russavskaya, N. V.; Korchevin, N. A.; Deryagina, E. N.; Voronkov, M. G., Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Cyclohexane ;  24 h, 130 °C
Reference
Fibrous-Silica Supported Palladium-Nanoparticles (KCC-1-PEI/Pd): A Sustainable Nanocatalyst for Decarbonylation Reactions
Kundu, Pintu K.; Dhiman, Mahak; Modak, Atanu; Chowdhury, Arindam; Polshettiwar, Vivek; et al, ChemPlusChem, 2016, 81(11), 1142-1146

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Quinoline ,  Copper
Reference
Preparation of benzo[b]thiophenes from benzo[b]thiophene-2-carboxylic acids
, Japan, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Water ;  2 min, rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  rt; rt
Reference
Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water
Bhattacharjya, Anish; Klumphu, Piyatida; Lipshutz, Bruce H., Organic Letters, 2015, 17(5), 1122-1125

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium ,  Copper ,  Titania Solvents: Toluene ;  rt → 250 °C; 4 h, 0.5 MPa, 250 °C
Reference
A novel synthesis of benzo[b]thiophene
Liao, Zutai; Lv, Xuehao; Tao, Ming, Research on Chemical Intermediates, 2013, 39(9), 4021-4024

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ;  16 h, 120 °C
Reference
Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic Acids
Dupuy, Stephanie; Nolan, Steven P., Chemistry - A European Journal, 2013, 19(42), 14034-14038

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine ,  Cesium fluoride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
Reference
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

Thianaftene Raw materials

Thianaftene Preparation Products

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GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
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TIAN MEN HENG CHANG HUA GONG Co., Ltd.
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